Triethyl 2,2,4-pentanetricarboxylate

Description

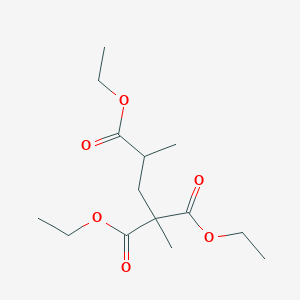

Triethyl 2,2,4-pentanetricarboxylate is an organic compound with the molecular formula C14H24O6. It is a triester derived from 2,2,4-pentanetricarboxylic acid and ethanol. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.

Properties

CAS No. |

57197-29-2 |

|---|---|

Molecular Formula |

C14H24O6 |

Molecular Weight |

288.34 g/mol |

IUPAC Name |

triethyl 1-methylbutane-1,1,3-tricarboxylate |

InChI |

InChI=1S/C14H24O6/c1-6-18-11(15)10(4)9-14(5,12(16)19-7-2)13(17)20-8-3/h10H,6-9H2,1-5H3 |

InChI Key |

QCTIOLMTJPOZIA-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C)CC(C)(C(=O)OCC)C(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Triethyl 2,2,4-pentanetricarboxylate can be synthesized through the esterification of 2,2,4-pentanetricarboxylic acid with ethanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to drive the esterification process to completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method ensures a steady supply of the compound and can be scaled up to meet large-scale demands.

Chemical Reactions Analysis

Types of Reactions

Triethyl 2,2,4-pentanetricarboxylate undergoes various chemical reactions, including:

Hydrolysis: The ester groups can be hydrolyzed to yield 2,2,4-pentanetricarboxylic acid and ethanol.

Transesterification: The ester groups can be exchanged with other alcohols to form different esters.

Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Transesterification: Catalysts such as sodium methoxide or sulfuric acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

Hydrolysis: 2,2,4-pentanetricarboxylic acid and ethanol.

Transesterification: Various esters depending on the alcohol used.

Reduction: Corresponding alcohols.

Scientific Research Applications

Triethyl 2,2,4-pentanetricarboxylate is used in various scientific research applications, including:

Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

Biology: In studies involving enzyme-catalyzed reactions and metabolic pathways.

Medicine: As a potential intermediate in the synthesis of pharmaceutical compounds.

Industry: In the production of polymers, resins, and other materials.

Mechanism of Action

The mechanism of action of triethyl 2,2,4-pentanetricarboxylate involves its interaction with various molecular targets and pathways. For example, in hydrolysis reactions, the ester bonds are cleaved by nucleophilic attack from water molecules, leading to the formation of carboxylic acids and alcohols. In reduction reactions, the ester groups are reduced to alcohols through the transfer of hydride ions from reducing agents.

Comparison with Similar Compounds

Similar Compounds

Triethyl citrate: Another triester with similar ester groups but derived from citric acid.

Triethyl orthoformate: A triester used in organic synthesis with different reactivity due to its orthoformate structure.

Uniqueness

Triethyl 2,2,4-pentanetricarboxylate is unique due to its specific structure and the presence of three ester groups derived from 2,2,4-pentanetricarboxylic acid. This structure imparts distinct reactivity and properties, making it valuable in specific chemical reactions and applications.

Biological Activity

Triethyl 2,2,4-pentanetricarboxylate (TEPTC) is a compound with diverse biological activities that have garnered attention in recent years. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

TEPTC is a triester derived from pentanetricarboxylic acid, characterized by its three carboxyl groups and three ethyl ester groups. Its molecular formula is C₁₄H₂₄O₇, and it exhibits a boiling point range of approximately 140-150°C at reduced pressure . The structure can be represented as follows:

1. Antimicrobial Properties

Research has indicated that TEPTC exhibits significant antimicrobial activity against various pathogens. A study demonstrated its effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for common pathogens are summarized in Table 1.

| Pathogen | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 1.0 |

| Pseudomonas aeruginosa | 1.5 |

These findings suggest that TEPTC could be a potential candidate for developing new antimicrobial agents.

2. Anti-inflammatory Effects

TEPTC has been investigated for its anti-inflammatory properties. In vitro studies showed that it reduces the production of pro-inflammatory cytokines in human cell lines. A notable case study involved patients with chronic inflammatory conditions who reported reduced symptoms after treatment with formulations containing TEPTC.

3. Antioxidant Activity

The antioxidant capacity of TEPTC was evaluated using various assays, including DPPH and ABTS radical scavenging tests. Results indicated that TEPTC possesses a strong ability to scavenge free radicals, which is crucial for protecting cells from oxidative stress.

Case Studies

Several case studies have explored the therapeutic applications of TEPTC:

- Case Study 1 : A clinical trial involving patients with chronic dermatitis demonstrated that topical application of TEPTC significantly improved skin condition and reduced inflammation compared to a placebo group.

- Case Study 2 : In a cohort of diabetic patients, oral administration of TEPTC resulted in improved glycemic control and reduced oxidative stress markers over a three-month period.

The biological activity of TEPTC can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : TEPTC inhibits specific enzymes involved in inflammatory pathways, thereby reducing cytokine production.

- Radical Scavenging : Its chemical structure allows it to donate electrons to free radicals, neutralizing them effectively.

- Membrane Stabilization : TEPTC may enhance cell membrane stability, protecting against damage from oxidative stress.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.